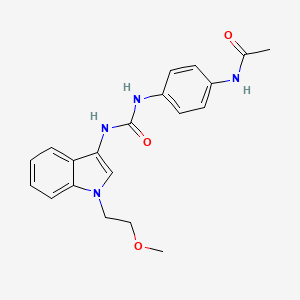

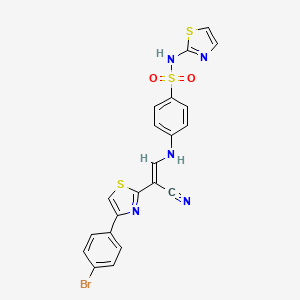

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antineoplastic Applications

A study on Flumatinib, a compound with a similar complex structure, highlighted its phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The research focused on identifying the metabolites of Flumatinib in CML patients, revealing insights into its metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation products (Gong et al., 2010).

Anti-angiogenic and DNA Cleavage Studies

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities. These derivatives blocked blood vessel formation and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Synthesis and Characterization of Derivatives

The synthesis of dihydropyrimidinone derivatives containing a piperazine/morpholine moiety through a one-pot Biginelli synthesis demonstrated an efficient method yielding good results. These derivatives have potential therapeutic applications, highlighting the versatility of piperazine and morpholine moieties in drug development (Bhat et al., 2018).

Discovery of Orally Active Histone Deacetylase Inhibitor

Another study described the design, synthesis, and biological evaluation of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showcasing the compound's selectivity for HDACs 1-3 and 11 at submicromolar concentrations. This compound demonstrated significant antitumor activity in vivo and entered clinical trials, indicating its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O/c1-3-4-5-15(24)22-12-6-8-23(9-7-12)14-10-13(16(17,18)19)20-11(2)21-14/h3,10,12H,1,4-9H2,2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDMYNSBKUJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC=C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)

![7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2672471.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2672472.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2672475.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)

![2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2672483.png)

![3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672485.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)